N-(2-ethoxyphenyl)-2-({4-oxo-3-[(thiophen-2-yl)methyl]-3,4-dihydropteridin-2-yl}sulfanyl)acetamide
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Overview
Description
N-(2-ethoxyphenyl)-2-({4-oxo-3-[(thiophen-2-yl)methyl]-3,4-dihydropteridin-2-yl}sulfanyl)acetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-2-({4-oxo-3-[(thiophen-2-yl)methyl]-3,4-dihydropteridin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pteridine core: This can be achieved through the condensation of appropriate amines and aldehydes under acidic conditions.
Introduction of the thiophene group: This step may involve a nucleophilic substitution reaction where a thiophene derivative is introduced to the pteridine core.
Attachment of the ethoxyphenyl group: This can be done via a coupling reaction, such as a Suzuki or Heck reaction, using palladium catalysts.
Final acetamide formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene and pteridine moieties.
Reduction: Reduction reactions could target the carbonyl group in the pteridine ring.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are commonly used for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.
Industry: Use in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The molecular targets could include proteins involved in signal transduction, metabolic pathways, or gene expression.
Comparison with Similar Compounds
Similar Compounds
N-(2-ethoxyphenyl)-2-({4-oxo-3-[(thiophen-2-yl)methyl]-3,4-dihydropteridin-2-yl}sulfanyl)acetamide: can be compared to other pteridine derivatives, thiophene-containing compounds, and acetamide derivatives.
Uniqueness
- The unique combination of pteridine, thiophene, and acetamide groups in this compound may confer specific properties that are not found in other similar compounds. This could include unique binding affinities, electronic properties, or reactivity.
Properties
Molecular Formula |
C21H19N5O3S2 |
---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
N-(2-ethoxyphenyl)-2-[4-oxo-3-(thiophen-2-ylmethyl)pteridin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C21H19N5O3S2/c1-2-29-16-8-4-3-7-15(16)24-17(27)13-31-21-25-19-18(22-9-10-23-19)20(28)26(21)12-14-6-5-11-30-14/h3-11H,2,12-13H2,1H3,(H,24,27) |
InChI Key |
REUORVSNXYUPEL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NC3=NC=CN=C3C(=O)N2CC4=CC=CS4 |
Origin of Product |
United States |
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